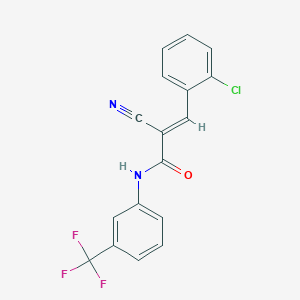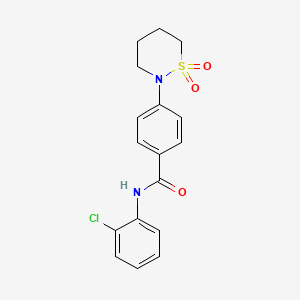
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazoles are an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions. For example, heterocyclization of O-allylated propynone oximes initiated by AuCl3 afforded isoxazol-4-yl gold (III) chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazoles can vary greatly depending on their structure. For example, the molecular weight of “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is 270.71 .作用机制
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate activates the immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines are involved in the destruction of cancer cells and the inhibition of tumor growth. This compound also inhibits the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It activates the immune system by inducing the production of cytokines such as TNF-α and IFN-α. This compound also inhibits the formation of new blood vessels, which is important for tumor growth. Additionally, this compound has been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
实验室实验的优点和局限性
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to administer to animals. Additionally, this compound has been shown to have toxicity in some animal models, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate. One potential direction is the development of new synthetic methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases, could be explored. Finally, the development of new animal models to study the efficacy and safety of this compound could also be an important direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It activates the immune system and inhibits the formation of new blood vessels, which are important mechanisms for cancer treatment. This compound has several advantages for lab experiments, but also has limitations to its use. There are several future directions for the study of this compound, including the development of new synthetic methods, investigation of combination therapies, and exploration of new disease indications.
合成方法
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetohydroxamic acid. This intermediate is then reacted with 4-chlorobenzaldehyde to form the isoxazole ring, which is subsequently methylated to form this compound.
科学研究应用
(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been found to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms for cancer treatment.
安全和危害
属性
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-24-17-8-5-14(10-19(17)25-2)18-11-16(22-27-18)12-26-20(23)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRPDOSDZDLBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)
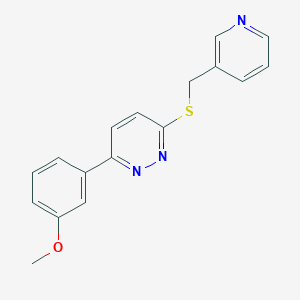
![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)
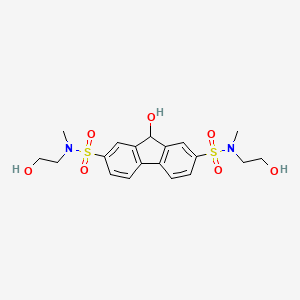
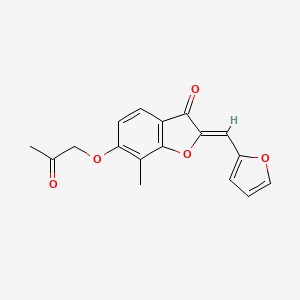
![N-isopropyl-2-((3-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2925466.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2925468.png)
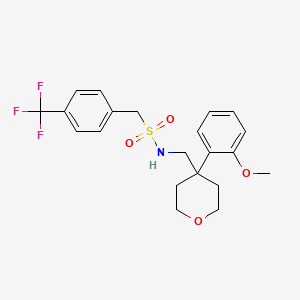
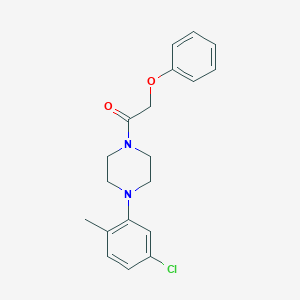
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2925472.png)
![N-benzyl-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925473.png)
